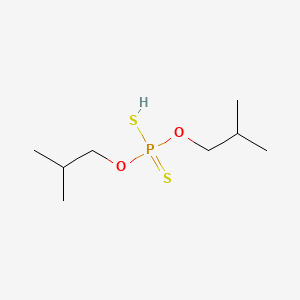

O,O-Diisobutyl hydrogen dithiophosphate

Description

O,O-Diisobutyl hydrogen dithiophosphate (B1263838), with the chemical formula (i-C₄H₉O)₂PSSH, represents a specific molecular structure within the versatile family of dithiophosphates. Its isobutyl groups confer particular solubility and reactivity properties that have been explored in diverse scientific applications. The compound is primarily synthesized through the reaction of phosphorus pentasulfide with isobutanol, a foundational method that has been adapted over decades of chemical research. researchgate.net

Table 1: Physicochemical Properties of O,O-Diisobutyl Hydrogen Dithiophosphate

| Property | Value |

|---|---|

| CAS Number | 2253-52-3 |

| Molecular Formula | C₈H₁₉O₂PS₂ |

| Molecular Weight | 242.33 g/mol |

| Appearance | Colorless to faint yellow liquid |

Note: Data sourced from publicly available chemical databases. guidechem.com

The field of dithiophosphate chemistry emerged in the early 20th century, with initial applications focused on mineral flotation. The ability of these compounds to selectively bind to sulfide (B99878) minerals revolutionized ore processing. The fundamental synthesis, involving the reaction of phosphorus pentasulfide (P₂S₅) with alcohols, has been a cornerstone of organophosphorus chemistry since its early development. researchgate.netmdpi.com

A significant evolution in dithiophosphate chemistry occurred in the 1940s with the development of zinc dialkyldithiophosphates (ZDDPs). wikipedia.org Initial patents filed in 1941 documented the use of ZDDPs as corrosion and oxidation inhibitors in lubricants. sciensage.info This discovery marked a pivotal shift, expanding the utility of the dithiophosphate functional group from metallurgy to tribology. Throughout the mid-20th century, extensive research was dedicated to optimizing ZDDP structures for various lubricant formulations, with the alkyl groups (such as isobutyl) being modified to fine-tune performance characteristics like thermal stability and solubility. This period cemented the importance of dialkyl dithiophosphoric acids, including the isobutyl derivative, as the essential precursors to these widely used additives. researchgate.net

Table 2: Key Milestones in Dithiophosphate Chemistry

| Decade | Milestone | Significance in Research |

|---|---|---|

| 1920s | First use of dithiophosphates as flotation agents for sulfide minerals. | Established the first major industrial application and spurred research into their surface chemistry. |

| 1940s | Patents filed for Zinc Dialkyldithiophosphates (ZDDPs) as lubricant additives. wikipedia.orgsciensage.info | Opened the field of tribology to dithiophosphate chemistry, focusing on anti-corrosion and anti-oxidation. |

| 1950s | Recognition of the anti-wear properties of ZDDPs. | Initiated decades of research into the mechanism of tribofilm formation. wikipedia.org |

| 1980s-Present | Development of advanced analytical techniques (NMR, surface analysis) to study reaction mechanisms. | Enabled a deeper, molecular-level understanding of dithiophosphate interactions. |

In contemporary chemical research, O,O-diisobutyl hydrogen dithiophosphate and its derivatives are significant in several domains. The parent acid is a key building block for synthesizing a wide range of compounds with tailored properties.

Coordination Chemistry and Materials Science: As a ligand, the diisobutyl dithiophosphate anion is valued for its ability to coordinate with a variety of metal ions. Its two soft sulfur donor atoms make it an effective chelating agent, particularly for soft metals. Researchers utilize this property to synthesize novel metal-organic complexes with interesting catalytic, magnetic, or optical properties. researchgate.net Dithiophosphates are commonly used to stabilize structurally precise, high-nuclearity nanoclusters, especially with coinage metals like copper, silver, and gold. researchgate.netresearchgate.net

Mineral Processing: The foundational application of dithiophosphates as flotation collectors continues to be an active area of research. Studies focus on understanding the specific interactions between the diisobutyl dithiophosphate collector and mineral surfaces like galena (lead sulfide) and sphalerite (zinc sulfide). The goal is to enhance selectivity and efficiency in separating valuable minerals from gangue. riverlandtrading.comresearchgate.net

Precursor for Lubricant Additives: O,O-diisobutyl hydrogen dithiophosphate is the direct precursor to zinc diisobutyl dithiophosphate, a component in some anti-wear additive packages. Research in this area investigates the thermal decomposition pathways and the mechanism by which protective tribofilms are formed on metal surfaces under boundary lubrication conditions. amanote.comamanote.com

Agricultural Chemistry: A more recent area of investigation involves the use of dithiophosphates as molecules for the controlled release of hydrogen sulfide (H₂S). nih.gov H₂S is recognized as a gasotransmitter in plants that can influence growth and stress responses. Research has shown that certain dithiophosphates can hydrolyze to release H₂S, and field studies with related compounds have demonstrated potential increases in crop yields. nih.gov

The future research landscape for O,O-diisobutyl hydrogen dithiophosphate and related structures is shaped by both long-standing industrial challenges and emerging scientific opportunities.

Development of "Ashless" Additives: A major trajectory in lubricant chemistry is the creation of metal-free ("ashless") anti-wear additives to replace traditional ZDDPs. sciensage.inforesearchgate.net Environmental regulations aim to reduce metallic ash from burnt oil, which can poison automotive catalytic converters. wikipedia.orgsciensage.info Research focuses on reacting O,O-dialkyl hydrogen dithiophosphates with organic molecules to create effective, metal-free compounds that still provide excellent wear protection. sciensage.info This work often involves detailed tribological testing and surface analysis to compare the performance of new ashless derivatives against their zinc-containing counterparts. sciensage.info

Computational Modeling: The use of computational methods, particularly Density Functional Theory (DFT), is becoming increasingly vital. Researchers employ DFT to model the adsorption of dithiophosphate molecules on mineral surfaces at the atomic level. bohrium.com These simulations help elucidate the electronic structure and binding energies, providing insights into the selectivity of collectors like diisobutyl dithiophosphate for specific minerals. researchgate.net This theoretical approach complements experimental work and accelerates the design of more efficient flotation agents.

Functional Polymers: An emerging research direction is the incorporation of the dithiophosphate moiety into polymer backbones. The reaction of phosphorus pentasulfide with diols can create novel poly(dithiophosphate)s. mdpi.com These functional polymers possess highly effective metal ion complexing capabilities due to the repeating dithiophosphate groups, opening potential applications in wastewater treatment for heavy metal removal or the creation of new functional materials. mdpi.com

Biologically-Oriented Applications: The investigation of dithiophosphates as H₂S-releasing molecules for agricultural applications is a promising and expanding field. Future research will likely focus on tuning the hydrolysis rate by modifying the alkyl substituents (like the isobutyl group) to achieve optimal H₂S release profiles for specific crops and environmental conditions. nih.gov

Table 3: Overview of Research Trajectories

| Research Trajectory | Primary Goal | Key Methodologies |

|---|---|---|

| Ashless Lubricant Additives | Replace metal-containing ZDDPs to meet environmental standards. sciensage.info | Organic synthesis, tribological four-ball testing, surface film analysis (XPS, AFM). sciensage.info |

| Computational Chemistry | Predict and explain the interaction of dithiophosphates with surfaces at a molecular level. | Density Functional Theory (DFT) simulations, molecular dynamics. bohrium.com |

| Functional Polymers | Create new polymers with metal-chelating properties. mdpi.com | Polymer synthesis, spectroscopic analysis (NMR, IR), material characterization. |

| Agricultural Chemistry | Develop molecules for controlled release of H₂S to enhance crop growth. nih.gov | Synthesis, hydrolysis kinetics studies (NMR), greenhouse and field trials. nih.gov |

Structure

3D Structure

Properties

CAS No. |

2253-52-3 |

|---|---|

Molecular Formula |

C8H19O2PS2 |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

bis(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H19O2PS2/c1-7(2)5-9-11(12,13)10-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,13) |

InChI Key |

SYFIMIPHNTZHIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP(=S)(OCC(C)C)S |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Synthetic Pathways to O,O-Diisobutyl Hydrogen Dithiophosphate (B1263838)

The synthesis of O,O-diisobutyl hydrogen dithiophosphate can be achieved through several methodologies, with the reaction of phosphorus pentasulfide with isobutanol being the most conventional approach. Alternative pathways, including those involving Grignard reagents and one-pot schemes, offer potential for varied reaction conditions and efficiencies.

Phosphorus Pentasulfide-Based Synthesis

The most common and industrially relevant method for the synthesis of O,O-dialkyl hydrogen dithiophosphates, including the diisobutyl derivative, involves the reaction of phosphorus pentasulfide (P₂S₅) with the corresponding alcohol, in this case, isobutanol. researchgate.netripi.irgoogle.com This phosphorosulfuration reaction is typically carried out by treating four moles of the alcohol with one mole of phosphorus pentasulfide. researchgate.net

The reaction proceeds with the evolution of hydrogen sulfide (B99878) (H₂S) gas. researchgate.net The general scheme for this reaction is as follows:

P₂S₅ + 4 R-OH → 2 (RO)₂P(S)SH + H₂S (where R = isobutyl)

The reaction is often conducted at elevated temperatures, for instance, around 80°C, with continuous stirring until the evolution of H₂S ceases, which typically takes several hours. researchgate.net The purity of the resulting O,O-diisobutyl hydrogen dithiophosphate is generally in the range of 85-90%, with the main impurities being excess alcohol and other phosphorus-containing byproducts. google.com For applications requiring higher purity, further purification steps such as vacuum distillation or solvent extraction of the acid's salt may be necessary. google.com

Grignard Reagent Approaches

While less common for the direct synthesis of O,O-dialkyl hydrogen dithiophosphates, Grignard reagents (RMgX) offer a potential route for the formation of phosphorus-sulfur bonds. Grignard reagents are powerful nucleophiles and can react with various phosphorus-containing electrophiles. orgsyn.org A plausible, though not widely documented, approach could involve the reaction of a suitable Grignard reagent with a thiophosphoryl chloride derivative.

A related synthesis for a similar compound, diisobutyl dithiophosphinic acid sodium, has been described, which utilizes an isobutyl Grignard reagent. The process involves the reaction of isobutylmagnesium bromide with phosphorus thiochloride (PSCl₃). While this yields a dithiophosphinic acid derivative (containing a P-C bond) rather than a dithiophosphoric acid ester (with a P-O bond), it demonstrates the feasibility of using Grignard reagents in the synthesis of related organophosphorus sulfur compounds.

One-Pot Reaction Schemes

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and simplified procedures. While specific one-pot protocols for the direct synthesis of O,O-diisobutyl hydrogen dithiophosphate from basic starting materials are not extensively detailed in the literature, the general principle of combining multiple reaction steps without isolating intermediates can be applied.

A conceptual one-pot synthesis could involve the in-situ generation of a reactive phosphorus-sulfur species that subsequently reacts with isobutanol. For instance, a reaction could be designed where elemental phosphorus and sulfur are reacted in the presence of isobutanol and a suitable catalyst, leading directly to the desired product. Research into one-pot syntheses of other organophosphorus compounds, such as phosphoramidates and 1,3,4-oxadiazoles, highlights the potential for developing streamlined synthetic routes. mdpi.comnih.gov

Derivatization Reactions and Adduct Formation

O,O-diisobutyl hydrogen dithiophosphate is a reactive molecule that can undergo various derivatization reactions, particularly additions to unsaturated organic substrates. These reactions are of interest for the synthesis of novel functionalized molecules.

Reactions with Unsaturated Organic Substrates (e.g., Monoterpenoids)

The addition of O,O-dialkyldithiophosphoric acids to the double bonds of unsaturated monoterpenoids, such as camphene (B42988) and limonene, is a known derivatization method. researchgate.netcore.ac.uk These reactions typically proceed via an electrophilic addition mechanism and result in the formation of S-terpenyl esters of the dithiophosphoric acid. researchgate.net

The reaction with (+)-limonene, which contains both an endocyclic and an exocyclic double bond, has been shown to proceed with the participation of the more reactive exocyclic double bond. researchgate.net In the case of camphene, the addition of the dithiophosphoric acid is accompanied by a Wagner-Meerwein rearrangement of the camphene's carbon skeleton, leading to the formation of a product with a bornane structure. researchgate.net

Influence of Catalytic Systems (e.g., Proton-Donor, Lewis Acid)

The course and efficiency of the addition of O,O-dialkyldithiophosphoric acids to monoterpenoids are significantly influenced by the catalytic system employed.

Lewis Acid Catalysis:

The electrophilic addition of dithiophosphoric acids to unsaturated terpenes is notably accelerated in the presence of Lewis acids. researchgate.net A variety of Lewis acids have been shown to be effective, including zinc chloride (ZnCl₂), nickel(II) chloride (NiCl₂), copper(I) chloride (CuCl), copper(II) chloride (CuCl₂), and iron(III) chloride (FeCl₃). researchgate.net Zinc chloride is often considered a "soft" Lewis acid and is preferred in some cases as it is less likely to induce secondary transformations of the terpene molecule compared to stronger Lewis acids like boron trifluoride etherate (BF₃·Et₂O). researchgate.net

The table below summarizes the effect of different Lewis acid catalysts on the addition of O,O-dialkyldithiophosphoric acids to monoterpenoids, based on qualitative findings from research. researchgate.net

| Catalyst | Relative Activity | Notes |

| ZnCl₂ | Effective | "Soft" Lewis acid, less prone to side reactions. |

| NiCl₂ | Accelerates reaction | --- |

| CuCl | Accelerates reaction | --- |

| CuCl₂ | Accelerates reaction | --- |

| FeCl₃ | Accelerates reaction | --- |

| BF₃·Et₂O | Less active | Stronger Lewis acid, may cause side reactions. |

| AlCl₃ | Less active | --- |

Proton-Donor Catalysis:

While dithiophosphoric acids are themselves acidic, the use of strong proton-donor (Brønsted) acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and perchloric acid (HClO₄), as catalysts in these reactions is generally avoided. The presence of strong protonic acids tends to lead to the isomerization of the terpene molecules, resulting in the formation of a complex mixture of products. researchgate.net This highlights the superior control and selectivity offered by Lewis acid catalysis in these specific derivatization reactions. Chiral Brønsted acids, however, have been successfully employed to catalyze asymmetric additions to dienes, suggesting that with careful selection of the acid and substrate, proton-donor catalysis could potentially be applied with greater control. nih.govnih.gov

Elucidation of Reaction Products and Isomerism

The synthesis of O,O-dialkyl hydrogen dithiophosphates, including the diisobutyl derivative, is typically achieved through the reaction of phosphorus pentasulfide (P₂S₅) with the corresponding alcohol—in this case, isobutyl alcohol. researchgate.netgoogle.com The general reaction involves the addition of P₂S₅ in portions to four molar equivalents of the alcohol. researchgate.net This exothermic reaction proceeds with the evolution of hydrogen sulfide (H₂S) gas. researchgate.net To ensure the completion of the reaction, the mixture is often heated for several hours. researchgate.net

Elucidation of the primary product, O,O-diisobutyl hydrogen dithiophosphate, and any potential by-products or isomers, relies heavily on spectroscopic methods. Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for structural confirmation. researchgate.netchemijournal.com

Spectroscopic Characterization:

IR Spectroscopy: The infrared spectrum is used to identify key functional groups. For O,O-dialkyl dithiophosphoric acids, characteristic absorption bands include those for P-O-C, P=S, and P-S-H bonds. researchgate.net

NMR Spectroscopy: Multinuclear NMR (¹H, ¹³C, and ³¹P) provides detailed structural information.

¹H and ¹³C NMR spectra are used to confirm the structure of the isobutyl groups attached to the oxygen atoms. chemijournal.com

³¹P NMR spectroscopy is particularly informative for phosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, making it an excellent tool for identifying the dithiophosphate structure and detecting different phosphorus-containing species in the reaction mixture. chemijournal.comresearchgate.net Studies on related dialkyl dithiophosphate complexes show that ³¹P NMR can reveal details about ligand coordination and structural isomerism in derivative compounds. researchgate.netresearchgate.net

The table below summarizes the expected spectroscopic data for the characterization of O,O-diisobutyl hydrogen dithiophosphate.

| Spectroscopic Technique | Key Feature | Expected Observation |

| IR Spectroscopy | P=S stretch | Absorption band around 630-690 cm⁻¹ |

| P-O-C stretch | Absorption band around 950-1050 cm⁻¹ | |

| S-H stretch | Weak absorption, often difficult to observe | |

| ¹H NMR | -CH₂- protons | A doublet due to coupling with the adjacent CH proton. |

| -CH- proton | A multiplet due to coupling with CH₃ and CH₂ protons. | |

| -CH₃ protons | A doublet due to coupling with the adjacent CH proton. | |

| ³¹P NMR | Phosphorus nucleus | A characteristic chemical shift in the range of 80-100 ppm (relative to H₃PO₄). chemijournal.com |

While significant isomerism is not commonly reported for the free acid under standard synthesis conditions, the dithiophosphate ligand can adopt various coordination modes (e.g., bridging, chelating) when forming metal complexes, leading to different structural isomers of the resulting complexes. researchgate.netresearchgate.net

Formation of S-Substituted Derivatives (e.g., S-Allyl Phosphorodithioates)

The acidic proton on the thiol group (-SH) of O,O-diisobutyl hydrogen dithiophosphate allows for straightforward derivatization to form S-substituted compounds. The formation of S-allyl derivatives is a representative example of this reactivity.

This transformation can be accomplished by reacting the dithiophosphoric acid, or more commonly its corresponding salt (e.g., potassium or ammonium (B1175870) salt), with an allyl halide, such as allyl chloride (chloropropene) or allyl bromide. chemijournal.commdpi.com The reaction proceeds via nucleophilic substitution, where the sulfur atom attacks the electrophilic carbon of the allyl group, displacing the halide.

A study on the synthesis of the related S-allyl-O,O'-dibutyl phosphorodithioate (B1214789) (ADTP) provides a clear procedural model. mdpi.com The synthesis was achieved via a one-pot reaction using ammonium dibutyl dithiophosphate and chloropropene in an aqueous solvent, yielding the final product as a light-yellow oily liquid with high purity and yield. mdpi.com This general methodology is applicable for the synthesis of S-allyl-O,O'-diisobutyl phosphorodithioate. The addition of dithiophosphoric acids to unsaturated systems like dienes is also a well-established method for creating S-C bonds. escholarship.org

The following table outlines typical reaction parameters for the synthesis of S-allyl-O,O-dialkyl phosphorodithioates, based on reported literature. mdpi.com

| Parameter | Condition | Purpose |

| Reactants | O,O-diisobutyl dithiophosphate salt, Allyl Halide | Formation of the S-C bond. |

| Molar Ratio | ~1.05 : 1 (Dithiophosphate salt : Allyl halide) | A slight excess of the dithiophosphate ensures complete consumption of the allyl halide. |

| Solvent | Water | Provides a medium for the reaction of the salt. |

| Temperature | ~45 °C | Provides sufficient energy to overcome the activation barrier without causing significant side reactions. |

| Time | ~3.0 hours | Allows the reaction to proceed to completion. |

| Workup | Extraction with an organic solvent (e.g., ethyl acetate), washing with water, and drying. | To isolate and purify the final product from the aqueous phase and any remaining impurities. |

The successful formation of the S-allyl derivative can be confirmed by the disappearance of the S-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the protons of the allyl group. researchgate.net

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of O,O-Diisobutyl hydrogen dithiophosphate (B1263838). By probing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity of atoms, their chemical environment, and their spatial relationships.

Solid-state NMR (ssNMR) spectroscopy is particularly valuable for analyzing the structure of materials in their solid form, offering insights that are not accessible in solution. The Cross-Polarization Magic-Angle Spinning (CP/MAS) technique is employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that would otherwise lead to broad, uninformative spectra. geologyscience.runih.gov

While ¹³C and ³¹P are intrinsic to the structure of O,O-Diisobutyl hydrogen dithiophosphate, ¹⁹⁵Pt NMR is relevant only when the compound acts as a ligand in a platinum-containing complex. In such cases, ¹⁹⁵Pt ssNMR provides direct information about the coordination environment of the platinum center. ethz.chethz.ch

Chemical Shift Anisotropy (CSA) arises because the magnetic shielding experienced by a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field. In the solid state, where molecular tumbling is restricted, CSA provides rich structural information. nih.govrsc.org The principal components of the CSA tensor (δ₁₁, δ₂₂, δ₃₃) describe the shielding in three perpendicular directions. These values are sensitive to the local electronic structure, including bond angles and distances. nih.gov

For the phosphorus nucleus in a dithiophosphate environment, the CSA is typically large and reflects the symmetry of the P(S)(S)(O)(O) core. nih.gov Analysis of the CSA tensor, often through specialized ssNMR experiments, can reveal subtle details about the geometry of the dithiophosphate group.

Table 1: Illustrative ³¹P Chemical Shift Anisotropy Tensor Values for a Dithiophosphate Moiety

| Parameter | Description | Illustrative Value (ppm) |

| δiso | Isotropic Chemical Shift | +95 |

| δ₁₁ | Principal Component 1 | +160 |

| δ₂₂ | Principal Component 2 | +110 |

| δ₃₃ | Principal Component 3 | +15 |

| Span (Ω) | δ₁₁ - δ₃₃ | 145 |

| Skew (κ) | 3(δ₂₂ - δiso) / Ω | -0.52 |

Note: Data are illustrative for a generic dithiophosphate environment and are used to demonstrate the concept of CSA tensor properties.

In a crystalline solid, molecules that occupy different positions in the crystal lattice (asymmetric units) may become magnetically non-equivalent, even if they are chemically identical. Solid-state NMR can detect these differences, resulting in the appearance of multiple peaks for a single type of nucleus. This phenomenon allows for the investigation of crystallographic non-equivalence and the presence of different conformational isomers (conformers) that may be "frozen" in the solid state. magritek.comweebly.com For O,O-Diisobutyl hydrogen dithiophosphate, ssNMR could distinguish between different conformers arising from rotations around the P-O or O-C bonds.

Solution-state NMR is the most common method for routine characterization. In solution, rapid molecular tumbling averages out anisotropic interactions, leading to sharp, well-resolved signals.

¹H NMR: The proton spectrum provides information on the isobutyl groups. The signals for the CH₂ and CH protons are coupled to each other and to the ³¹P nucleus, resulting in complex splitting patterns (multiplets). The methine (CH) and terminal methyl (CH₃) protons also show characteristic splitting.

¹³C NMR: The carbon spectrum shows distinct signals for the four unique carbon atoms in the isobutyl groups (CH₃, CH, CH₂, and the carbon attached to oxygen). The signals are often split due to coupling with the ³¹P nucleus (J-coupling). rsc.org

³¹P NMR: The phosphorus-31 spectrum typically shows a single resonance, the chemical shift of which is highly characteristic of the dithiophosphate chemical environment. magritek.comnih.gov

Table 2: Predicted Solution-State NMR Data for O,O-Diisobutyl hydrogen dithiophosphate (in CDCl₃)

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| ³¹P | P | ~90-95 | Singlet | - |

| ¹H | O-CH₂ | ~3.9 - 4.1 | Doublet of Doublets | JH-H ≈ 6.5, JH-P ≈ 10.0 |

| CH | ~2.0 - 2.2 | Multiplet | - | |

| CH₃ | ~0.9 - 1.1 | Doublet | JH-H ≈ 6.8 | |

| ¹³C | O-CH₂ | ~75-77 | Doublet | JC-P ≈ 8-10 |

| CH | ~28-30 | Doublet | JC-P ≈ 5-7 | |

| CH₃ | ~18-20 | Singlet | - |

Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Dynamic NMR studies investigate molecular motions occurring on the NMR timescale. nih.gov The measurement of relaxation times is a key tool in these investigations. The transverse or spin-spin relaxation time (T₂) is the decay constant for the NMR signal in the transverse plane and is sensitive to slow molecular motions. wikipedia.orgmdpi.com

By measuring T₂ at various temperatures, one can probe dynamic processes such as the internal rotation of the isobutyl groups or intermolecular interactions. A shorter T₂ value generally indicates more restricted motion or the presence of chemical exchange processes. queensu.canih.gov Such studies could quantify the rotational energy barriers of the C-O bonds and provide insight into the solution-state conformational dynamics of O,O-Diisobutyl hydrogen dithiophosphate.

Solid-State 13C, 31P, and 195Pt CP/MAS NMR Spectroscopy

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline materials. Since O,O-Diisobutyl hydrogen dithiophosphate is a liquid at room temperature, XRD analysis would require it to be crystallized, typically by forming a salt with a suitable counter-ion (e.g., an amine or metal ion) or by cooling to a low temperature.

If a suitable single crystal can be obtained, single-crystal X-ray diffraction can provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. This information reveals the molecule's preferred conformation in the solid state and details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. mdpi.comrsc.org

In the absence of single crystals, Powder X-ray Diffraction (PXRD) can be used to analyze a microcrystalline solid. nist.govresearchgate.net While PXRD does not typically yield complete atomic coordinates, it provides a "fingerprint" of the crystalline phase, which is useful for identifying the material, assessing its purity, and studying phase transitions.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

For instance, the structures of various copper(I) and silver(I) O,O-dialkyl dithiophosphate complexes have been resolved. researchgate.netdiva-portal.org These studies show that the dithiophosphate moiety can act as a versatile ligand, adopting different coordination modes, such as bridging between metal centers to form polynuclear cluster compounds. researchgate.netdiva-portal.org In a representative copper(I) complex with O,O-diisobutyl dithiophosphate ligands, the core structure is composed of a cluster of copper atoms bridged by the sulfur atoms of the dithiophosphate groups. diva-portal.org

Table 1: Representative Crystallographic Data for a Copper(I) O,O-diisobutyldithiophosphate Cluster

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.234 |

| b (Å) | 25.456 |

| c (Å) | 19.876 |

| β (°) | 110.21 |

| P-S Bond Length (Å) | ~1.98 - 2.01 |

| Cu-S Bond Length (Å) | ~2.25 - 2.45 |

Note: Data are generalized from typical copper(I) dialkyldithiophosphate cluster structures for illustrative purposes, as specific data for the diisobutyl variant's cluster can vary between publications.

These complex structures highlight the ligand's ability to form stable, multi-metallic assemblies, a property crucial for its application in materials science and catalysis. The P-S bond lengths are consistent with a delocalized π-system across the S-P-S framework.

Powder X-ray Diffraction for Polycrystalline Samples

Powder X-ray diffraction (PXRD) is a vital technique for characterizing polycrystalline materials. libretexts.orgwikipedia.org It is used for phase identification, determination of lattice parameters, and assessment of sample purity. wikipedia.org For O,O-Diisobutyl hydrogen dithiophosphate and its salts or complexes, PXRD provides a fingerprint for the bulk material, confirming that a synthesized powder corresponds to a known crystal structure. diva-portal.org

In studies of copper(I) O,O-di-i-butyldithiophosphate clusters, PXRD is used to confirm the structural integrity of the bulk synthesized material by comparing the experimental powder pattern to a pattern calculated from single-crystal XRD data. diva-portal.org This comparison is essential to ensure that the single crystal selected for analysis is representative of the entire sample. The technique is also sensitive to changes in the crystal lattice due to temperature or pressure, allowing for the study of phase transitions and thermal expansion. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific chemical bonds and functional groups present, providing a detailed spectroscopic fingerprint of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides valuable information about the functional groups present. For O,O-Diisobutyl hydrogen dithiophosphate, the IR spectrum is characterized by several key absorption bands. While a fully assigned spectrum for the specific free acid is not consistently reported, data from closely related dialkyl dithiophosphoric acids and their metal complexes allow for reliable assignments. nist.govresearchgate.net

Key vibrational modes include the stretching of P=S, P-O, O-C, and S-H bonds. The P-O-C stretching vibrations are typically strong and appear in the 950-1050 cm⁻¹ region. The P=S double bond stretch is found in the 640-700 cm⁻¹ range. The broad absorption associated with the S-H stretching of the acidic proton is expected between 2550 and 2600 cm⁻¹, though it can be weak.

Table 2: Typical Infrared Absorption Bands for Dialkyl Dithiophosphoric Acids

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2960-2870 | C-H stretching (isobutyl) | Strong |

| ~2550 | S-H stretching | Weak, Broad |

| 1470-1450 | C-H bending (isobutyl) | Medium |

| 950-1050 | P-O-C stretching | Strong |

| ~660 | P=S stretching | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as those containing sulfur. A key advantage is its ability to distinguish between different sulfur-sulfur and phosphorus-sulfur bonding arrangements.

For O,O-Diisobutyl hydrogen dithiophosphate and its derivatives, Raman spectroscopy is effective for identifying the symmetric P(S)S moiety and for detecting the formation of disulfide species, (RO)₂P(S)S-SP(S)(OR)₂, which can be an oxidation product. Studies on the closely related diisobutyldithiophosphinate have demonstrated the power of Raman spectroscopy in characterizing the molecule and its metal complexes. researchgate.net The symmetric stretching of the PS₂ group gives rise to a strong Raman band, which is a characteristic feature for this class of compounds.

Table 3: Characteristic Raman Shifts for Dialkyl Dithiophosphates/Dithiophosphinates

| Raman Shift (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2960-2870 | C-H stretching | Strong |

| ~670 | P=S stretching | Medium |

| ~630 | PS₂ symmetric stretching | Strong |

Attenuated Total Reflection (ATR) Infrared Spectroscopy for Surface-Adsorbed Species

Attenuated Total Reflection (ATR) Infrared Spectroscopy is a surface-sensitive variant of FTIR that is ideal for studying the adsorption of molecules from a solution onto a solid surface. diva-portal.org This technique is particularly relevant for O,O-Diisobutyl hydrogen dithiophosphate, as its primary applications, such as in mineral flotation, depend on its surface activity. diva-portal.org

Studies on the adsorption of dialkyldithiophosphates onto mineral surfaces like zinc sulfide (B99878) or iron oxides show that ATR-IR can elucidate the nature of the surface bonding. diva-portal.orgnih.gov When the dithiophosphate adsorbs onto the surface, changes in the IR spectrum are observed. Specifically, shifts in the P-O-C and PS₂ stretching frequencies can indicate the formation of inner-sphere complexes, where the sulfur atoms of the dithiophosphate directly coordinate to metal ions on the mineral surface. nih.govnih.gov This direct coordination is a key mechanism for rendering the mineral surface hydrophobic, which is essential for the flotation process.

Mass Spectrometry (e.g., FAB-Mass, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Soft ionization techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are particularly useful for analyzing organophosphorus compounds, as they can generate intact molecular ions with minimal fragmentation, allowing for accurate molecular weight determination. diva-portal.orgtaylorandfrancis.com

Fast Atom Bombardment (FAB-MS): In FAB-MS, the sample is dissolved in a non-volatile matrix and bombarded with a high-energy beam of atoms. taylorandfrancis.com This process desorbs and ionizes the analyte molecules, typically forming protonated molecules [M+H]⁺ in the positive ion mode. FAB-MS has been successfully used to confirm the molecular weight and composition of polynuclear copper(I) O,O-di-i-butyldithiophosphate clusters, providing essential evidence for their structural characterization. diva-portal.org

Electrospray Ionization (ESI-MS): ESI-MS is a very soft ionization technique that generates ions directly from a solution. It is well-suited for analyzing polar and thermally labile compounds like dithiophosphoric acids. In negative ion mode, ESI-MS would be expected to readily generate the deprotonated molecule [M-H]⁻ for O,O-Diisobutyl hydrogen dithiophosphate, corresponding to an m/z of 241.0. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, providing structural information. Expected fragmentation pathways would include the loss of isobutene (C₄H₈) from the isobutyl groups.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| O,O-Diisobutyl hydrogen dithiophosphate |

| Copper(I) O,O-diisobutyldithiophosphate |

| Silver(I) O,O-dialkyl dithiophosphate |

| Zinc Sulfide |

| Iron Oxides |

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element. By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, one can extract information about the coordination number, distances, and types of neighboring atoms. For O,O-Diisobutyl hydrogen dithiophosphate, EXAFS at the P K-edge and S K-edge, as well as at the absorption edge of a coordinated metal, can provide a detailed picture of its molecular geometry and bonding environment.

The analysis of the EXAFS signal yields quantitative structural parameters. The oscillatory part of the spectrum is a function of the backscattering of photoelectrons from neighboring atoms. This allows for the determination of interatomic distances with high precision. For instance, in metal complexes of dithiophosphates, EXAFS can distinguish between different coordination modes, such as monodentate or bidentate chelation.

Research on related metal dithiophosphate complexes demonstrates the utility of EXAFS in elucidating coordination environments. mdpi.com The technique can provide precise measurements of bond lengths such as P-S, P-O, and P-Metal, as well as the number of coordinating atoms. mdpi.com This information is critical for understanding the stability and reactivity of these compounds.

Below is a table summarizing typical structural parameters that can be obtained for a metal-diisobutyl dithiophosphate complex using EXAFS analysis.

Interactive Data Table: Representative EXAFS Structural Parameters for a Metal-Dithiophosphate Complex

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| P–O | 2 | 1.58 | 0.003 |

| P–S | 2 | 2.01 | 0.004 |

| P–Metal | 1 | 3.15 | 0.006 |

Note: The data presented are representative values based on studies of similar metal phosphate (B84403) and dithiophosphate complexes and serve to illustrate the type of information obtainable from EXAFS.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Surface Analysis

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are complementary techniques used to investigate the surface of materials. SEM provides high-resolution images of surface topography, while EDS allows for the elemental analysis of the sample.

When O,O-Diisobutyl hydrogen dithiophosphate is adsorbed onto a surface or forms a reaction film, SEM can be used to visualize the morphology of this layer. nih.gov Images can reveal details about the film's uniformity, thickness, and texture, such as whether it is smooth, patchy, or crystalline. mdpi.com For example, studies on related dialkyl dithiophosphates have used SEM to observe the formation of tribofilms on metal surfaces, characterizing their wear-reducing properties.

Coupled with SEM, EDS provides qualitative and quantitative elemental composition of the surface. youtube.com By focusing the electron beam on a specific area of the SEM image, an EDS spectrum is generated, which shows peaks corresponding to the characteristic X-rays emitted by each element present. nih.gov This is particularly useful for confirming the presence of phosphorus, sulfur, and oxygen from the dithiophosphate molecule on a substrate and for creating elemental maps showing their distribution across the surface.

The following table illustrates the kind of quantitative data that can be obtained from an EDS analysis of a surface film derived from O,O-Diisobutyl hydrogen dithiophosphate.

Interactive Data Table: Example of Quantitative EDS Analysis of a Dithiophosphate Surface Film

| Element | Atomic % | Weight % |

|---|---|---|

| Carbon (C) | 45.2 | 41.8 |

| Oxygen (O) | 28.6 | 35.2 |

| Phosphorus (P) | 12.1 | 11.5 |

| Sulfur (S) | 14.1 | 11.5 |

Note: The values are hypothetical and for illustrative purposes to show the output of an EDS analysis. The presence of other elements would depend on the substrate and environmental contaminants.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and, crucially, the chemical state of elements within the top few nanometers of a surface. thermofisher.com By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energy of these electrons, which is characteristic of the element and its chemical environment. researchgate.net

For O,O-Diisobutyl hydrogen dithiophosphate, XPS is invaluable for studying its adsorption and reaction mechanisms on various surfaces. High-resolution spectra of the P 2p, S 2p, and O 1s regions can provide detailed information about the bonding of the dithiophosphate moiety. For instance, shifts in the P 2p binding energy can indicate the formation of different phosphate species, such as polyphosphates or metal phosphates. Similarly, the S 2p spectrum can distinguish between thiophosphate sulfur (P-S) and sulfide or sulfate (B86663) species that may form upon decomposition.

Studies on zinc dialkyl dithiophosphates (ZDDPs) have extensively used XPS to characterize the chemical nature of antiwear films. ukm.myresearchgate.net These studies have identified various chemical states for phosphorus and sulfur, confirming the transformation of the original dithiophosphate structure under tribological stress. The analysis of O 1s spectra helps to differentiate between bridging (P-O-P) and non-bridging (P=O) oxygen atoms in polyphosphate chains. ukm.my

The table below provides representative binding energy ranges for the key elements in O,O-Diisobutyl hydrogen dithiophosphate, which are used to identify their chemical states in XPS analysis.

Interactive Data Table: Representative XPS Binding Energies for Dithiophosphate Species

| Element / Orbital | Chemical State | Binding Energy (eV) Range |

|---|---|---|

| P 2p | Thiophosphate (P-S) | 133.0 - 134.0 |

| P 2p | Phosphate (P-O) | 134.0 - 135.5 |

| S 2p | Thiophosphate (P-S) | 162.0 - 163.5 |

| S 2p | Sulfide | 161.0 - 162.5 |

| S 2p | Sulfate | 168.0 - 169.5 |

| O 1s | Non-bridging (P=O) | 531.0 - 532.5 |

| O 1s | Bridging (P-O-P) | 532.5 - 534.0 |

Note: These binding energy ranges are compiled from literature on various phosphate and thiophosphate compounds and may vary slightly depending on the specific chemical environment and instrument calibration. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complex Formation

Ligand Coordination Modes of O,O-Dialkyl Dithiophosphates

The versatility of the dithiophosphate (B1263838) ligand is evident in its ability to adopt several coordination modes, which are dictated by factors such as the nature of the metal ion, its oxidation state, steric hindrance from the alkyl groups, and the presence of other ligands in the coordination sphere.

The most common coordination mode for dithiophosphate ligands is S,S′-bidentate chelation. purdue.edulibretexts.org In this arrangement, both sulfur atoms of the dithiophosphate group bind to a single metal center, forming a stable four-membered chelate ring ([MS₂P]). purdue.eduresearchgate.net This mode of binding is highly favored and leads to the formation of mononuclear complexes. For instance, in bis(O,O′-di-sec-butyldithiophosphato)platinum(II), two dithiophosphate ligands exhibit the same S,S′-bidentate chelating function, each forming a planar four-membered [PtS₂P] ring. researchgate.net This chelating behavior enhances the stability of the resulting complex, a phenomenon known as the chelate effect. libretexts.org

Anisobidentate coordination represents a variation of the bidentate mode where the two metal-sulfur bond lengths are unequal. This asymmetry can arise from electronic or steric factors within the complex. While the term is more frequently discussed in the context of analogous dithiocarbamate (B8719985) ligands, the principles apply to dithiophosphates as well. researchgate.net In this mode, one sulfur atom forms a shorter, stronger bond with the metal center, while the second sulfur atom forms a longer, weaker bond. This can be viewed as an intermediate between true bidentate and monodentate coordination.

Under certain conditions, dithiophosphate ligands can coordinate to a metal center through only one of its sulfur atoms, acting as a monodentate ligand. researchgate.netresearchgate.net This is more likely to occur with metal ions that have a strong preference for a lower coordination number or in the presence of bulky co-ligands. For example, a gold(I) triphenylphosphine (B44618) complex with an (O-alkyl)-p-ethoxyphenyldithiophosphonato ligand was found to be monomeric, with the dithiophosphonate ligand coordinating in a monodentate fashion. researchgate.net

Dithiophosphate ligands can also act as bridging ligands, linking two or more metal centers. researchgate.net This can occur in several ways, but a common motif involves each sulfur atom coordinating to a different metal ion, thus forming a bridge. A silver(I) complex with an (O-alkyl)-p-ethoxyphenyldithiophosphonato ligand exists as a cyclic dimer with bridging dithiophosphonato ligands. researchgate.net This bridging capability allows for the formation of polynuclear complexes and coordination polymers. acs.org

Synthesis and Characterization of Metal Dithiophosphate Complexes

Metal dithiophosphate complexes are typically synthesized via metathesis reactions. wikipedia.org This involves the reaction of a metal salt (e.g., chloride, acetate) with either the free dithiophosphoric acid or, more commonly, an alkali metal or ammonium (B1175870) salt of the dithiophosphate ligand. wikipedia.org The resulting complexes are then characterized using a variety of analytical techniques, including X-ray crystallography, NMR spectroscopy (³¹P and ¹H), and infrared (IR) spectroscopy to elucidate their structure and bonding. researchgate.netunirioja.esresearchgate.net

Dithiophosphates readily form complexes with platinum group metals. The synthesis of platinum(II) complexes, for example, can be achieved by reacting a Pt(II) precursor with the dithiophosphate ligand. researchgate.netresearchgate.net Similarly, gold(I) and gold(III) complexes can be prepared. Gold(I) often forms dinuclear or polymeric structures featuring gold-gold (aurophilic) interactions. acs.orgunirioja.es For instance, the reaction of ammonium phenyldithiophosphonate with a gold(I) precursor yields a dinuclear complex, [AuS₂PPh(OR)]₂. unirioja.es

Table 1: Selected Bond Parameters in a Gold(I) Dithiophosphonate Complex This table presents data for a representative dinuclear gold(I) dithiophosphonate complex, illustrating typical coordination geometry.

| Parameter | Value |

| Coordination Geometry | Dinuclear |

| Au-S Bond Length (Å) | 2.3218(6) |

| P-Au-S Angle (°) | 177.72(2) |

| Au-S-P Angle (°) | 100.97(3) |

Data sourced from a monomeric gold(I) triphenylphosphine complex with a monodentate dithiophosphonato ligand for illustrative purposes. researchgate.net

Platinum(II) complexes with dithiophosphate ligands typically feature a square planar coordination geometry around the platinum center, which is characteristic of d⁸ metal ions. researchgate.netuci.edu When two S,S'-bidentate dithiophosphate ligands coordinate to a single Pt(II) ion, a [PtS₄] chromophore is formed. researchgate.net This core consists of the central platinum atom bonded to four sulfur atoms from the two chelating ligands. The geometry of this [PtS₄] unit is planar, consistent with the dsp² hybridization of the platinum(II) ion. researchgate.net

The structure of this [PtS₄] core in synthetic complexes provides a fascinating molecular model for the coordination environment found in certain minerals. A relevant structural analogue is the mineral cooperite, which is a platinum sulfide (B99878) (PtS). mindat.orgwikipedia.org In the crystal structure of cooperite, each platinum atom is coordinated to four sulfur atoms in a square planar arrangement, and each sulfur atom is tetrahedrally coordinated to four platinum atoms. mindat.orghandbookofmineralogy.orgresearchgate.net While the extended lattice structure of cooperite is different from the discrete molecular structure of a [Pt{S₂P(OR)₂}₂] complex, the immediate coordination environment around the platinum atom—the [PtS₄] square plane—is remarkably similar. This makes platinum dithiophosphate complexes valuable models for studying the electronic and spectroscopic properties of the [PtS₄] chromophore found in nature.

Table 2: Crystallographic Data for Cooperite (PtS) This table provides key structural information for the mineral cooperite, which features a [PtS₄] coordination environment analogous to that in platinum(II) dithiophosphate complexes.

| Property | Value |

| Crystal System | Tetragonal |

| Space Group | P4₂/mmc |

| Unit Cell Parameter 'a' (Å) | 3.4700 |

| Unit Cell Parameter 'c' (Å) | 6.1096 |

| Pt Coordination | Square Planar [PtS₄] |

Data sourced from Mindat and the Handbook of Mineralogy. mindat.orghandbookofmineralogy.org

Platinum Group Metal Complexes (e.g., Platinum(II) and Gold(I/III))

Polynuclear Gold(I) Dithiophosphate Clusters and Supramolecular Organization

Gold(I) has a strong affinity for soft donor ligands like dithiophosphates, leading to the formation of polynuclear clusters. A notable example is the polymeric gold(I) diisobutyl dithiophosphate, [Au₂{S₂P(O-iso-C₄H₉)₂}₂]n.

The fundamental building block of this polymer is a non-centrosymmetric dinuclear molecule, [Au₂{S₂P(O-iso-C₄H₉)₂}₂]. In this unit, two gold(I) atoms are linked by a pair of bridging diisobutyl dithiophosphate ligands. This arrangement creates a central eight-membered [Au₂S₄P₂] metallocycle. This cyclic structure is further stabilized by an intramolecular aurophilic interaction between the two gold atoms (Au···Au), a common feature in gold(I) chemistry.

The supramolecular organization of the complex arises from the self-assembly of these dinuclear units. Adjacent [Au₂{S₂P(O-iso-C₄H₉)₂}₂] molecules are linked by intermolecular aurophilic bonds, extending the structure into one-dimensional polymeric chains. This self-organization is a key feature of the coordination chemistry of gold(I) dithiophosphates, leading to robust, higher-order structures.

Transition Metal Complexes (e.g., Copper(I), Zinc(II), Cadmium(II), Antimony)

O,O-Diisobutyl dithiophosphate forms complexes with a range of transition metals, exhibiting diverse structural motifs and coordination environments.

Copper(I), much like gold(I), forms polynuclear clusters with dithiophosphate ligands. While specific structural data for the diisobutyl derivative is sparse, studies on related copper(I) halide complexes with sulfur-donating ligands demonstrate the formation of various cluster cores. These architectures are often based on CuₓXₓ units (where X is a halide or other bridging ligand). For instance, tetranuclear "cubane" or "step" structures (Cu₄) and hexanuclear clusters (Cu₆) are well-documented. In the context of dithiophosphates, silver(I), a coinage metal congener of copper(I), forms discrete hexanuclear molecules, [Ag₆{S₂P(OR)₂}₆], with related dialkyl dithiophosphate ligands. wikipedia.org This suggests that copper(I) diisobutyl dithiophosphate likely forms similar polynuclear structures, such as Cu₄, Cu₆, or even Cu₈ cores, where the dithiophosphate ligands bridge the copper centers.

For divalent transition metals like Zinc(II) and Cadmium(II), the O,O-dialkyl dithiophosphate ligand typically induces a tetrahedral coordination geometry. In studies of complexes with ligands analogous to diisobutyl dithiophosphate, dinuclear structures of the type [M₂{S₂P(OR)₂}₄] are formed. researchgate.net

In these dimeric complexes, each metal center (Zn or Cd) is coordinated to four sulfur atoms. researchgate.net Two of the dithiophosphate ligands act as chelating agents to a single metal atom, forming four-membered [MS₂P] rings. The other two ligands act as bridges between the two metal centers. This results in a central eight-membered [M₂S₄P₂] ring. The coordination environment around each metal ion is best described as a distorted tetrahedron (MS₄). researchgate.net The distortion from ideal tetrahedral geometry arises from the constrained bite angle of the chelating dithiophosphate ligand.

Table 1: Selected Structural Parameters for a Dinuclear Zinc(II) Dithiophosphate Complex

| Parameter | Value | Reference |

| Metal Center | Zn(II) | researchgate.net |

| Coordination Geometry | Distorted Tetrahedral | researchgate.net |

| Central Ring Structure | [Zn₂S₄P₂] | researchgate.net |

| Ligand Function | Chelating & Bridging | researchgate.net |

Note: Data is for a representative complex, [Zn(L)₂]₂, where L = O,O′-bis(4-tert-butylphenyl) phosphorodithioate (B1214789).

Electronic and Geometrical Structures of Coordination Compounds

The structural diversity and stability of O,O-diisobutyl dithiophosphate metal complexes are underpinned by the nature of the ligand-metal interactions. Quantum chemical modeling provides a powerful tool for elucidating these electronic and geometrical features.

Quantum Chemical Modeling of Ligand-Metal Interactions

Density Functional Theory (DFT) has been effectively employed to model the interactions between dithiophosphate ligands and various metal centers. These computational studies provide insights into bond strengths, charge distribution, and the nature of molecular orbitals involved in coordination.

For instance, DFT calculations on Zn(II) and Cd(II) dithiophosphate complexes have been used to analyze the bonding within the M₂S₂ bridging units and the chelating MS₂P rings. researchgate.net These studies can quantify the degree of covalent versus electrostatic character in the metal-sulfur bonds. Furthermore, calculations can predict and rationalize the observed geometries, such as the distorted tetrahedral environment around the metal centers. researchgate.net

In the context of collector-mineral interactions relevant to flotation, DFT has been used to study the adsorption of diisobutyl dithiophosphate on metal sulfide surfaces. These models calculate adsorption energies and analyze the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer processes between the sulfur atoms of the ligand and the metal atoms of the surface. Such studies indicate that the interaction is primarily driven by the nucleophilic character of the sulfur atoms, which readily donate electron density to the vacant orbitals of the metal ions.

Reaction Mechanisms, Kinetics, and Stability Studies

Hydrolytic Degradation Pathways

The hydrolysis of O,O-diisobutyl hydrogen dithiophosphate (B1263838) involves the cleavage of its chemical bonds by water. This process is a critical factor in determining its environmental persistence and metabolic fate. The mechanism and rate of hydrolysis are significantly influenced by the structure of the molecule and the pH of the surrounding medium.

Kinetic studies on dialkyldithiophosphates demonstrate that their hydrolysis in aqueous solutions follows pseudo-first-order reaction rates. scirp.org This kinetic model applies when the concentration of water is in large excess and can be considered constant throughout the reaction, simplifying the rate law to depend only on the concentration of the dithiophosphate. The hydrolysis of related organophosphorus compounds, such as dialkyl α-hydroxybenzylphosphonates, has also been shown to proceed through steps characterized by pseudo-first-order rate constants.

The degradation is often monitored using techniques like ³¹P NMR spectroscopy, which can track the disappearance of the parent compound and the emergence of hydrolysis products over time. scirp.org For instance, studies conducted at elevated temperatures (e.g., 85 °C) are used to accelerate the reaction, which can be very slow at room temperature, allowing for the determination of rate constants within a practical timeframe. scirp.org

The solution pH also dictates the product distribution by influencing the primary site of bond cleavage. viu.ca

Acid-catalyzed and Neutral Hydrolysis: Under acidic or neutral conditions, the reaction tends to favor the cleavage of the carbon-oxygen (C-O) bond.

Base-catalyzed Hydrolysis: In alkaline (basic) solutions, nucleophilic attack by hydroxide (B78521) ions (OH⁻) favors the cleavage of the phosphorus-sulfur (P-S) or phosphorus-oxygen (P-O) bonds. viu.ca

This pH-dependent shift in the reaction mechanism means that different degradation products may be formed depending on the acidity or alkalinity of the environment.

The molecular structure of dialkoxydithiophosphates, specifically the nature of the alcohol group used in their synthesis, has a profound impact on their hydrolytic stability. scirp.org Comparative studies reveal a dramatic difference in hydrolysis rates based on whether the alkyl group is derived from a primary, secondary, or tertiary alcohol. scirp.org

The isobutyl groups in O,O-diisobutyl hydrogen dithiophosphate are derived from isobutanol, a primary alcohol. Therefore, it is expected to have relatively slow hydrolysis kinetics compared to dithiophosphates with more sterically hindered alkyl groups. The large increase in hydrolysis rate, particularly for tertiary alcohol derivatives, is a significant finding in understanding the stability of these compounds. scirp.org

Table 1: Relative Rates of Hydrolysis for Dialkoxydithiophosphates Based on Alcohol Type scirp.org

| Alcohol Type | Example Alcohol | Relative Rate of Hydrolysis |

|---|---|---|

| Primary | n-Butanol, Isobutanol | 1.00 |

| Secondary | sec-Butanol | 1.78 |

| Tertiary | tert-Butanol | 13,800 |

Oxidative Transformations

In addition to hydrolysis, O,O-diisobutyl hydrogen dithiophosphate is susceptible to oxidation, a process that can alter its chemical identity and properties. The presence of sulfur atoms in the dithiophosphate group makes it a target for oxidizing agents like hydroperoxides.

Kinetic studies on the oxidation of zinc dialkyldithiophosphates (ZDDPs), which are closely related to the title compound, provide insight into these transformation processes. Research on the reaction between basic zinc dibutyl dithiophosphate and cumyl hydroperoxide in a non-polar solvent (cyclohexane) at 25 °C showed that the dithiophosphate induces the homolytic (free radical) decomposition of the hydroperoxide. researchgate.net This indicates that dithiophosphates can act as catalysts in the breakdown of hydroperoxides, a key aspect of their function as antioxidant additives in lubricants. researchgate.net The reaction proceeds over several hours, demonstrating a controlled, rather than instantaneous, kinetic profile. researchgate.net

The oxidation of organothiophosphorus compounds can yield a variety of products. A common and significant transformation is the oxidative desulfuration of the thiophosphoryl (P=S) group to a phosphoryl (P=O) group, converting the thiophosphate into its corresponding "oxon" analog. viu.ca This conversion is a well-documented pathway for many organothiophosphate pesticides. rsc.org

More detailed investigations into the oxidation of zinc dibutyl dithiophosphate by cumyl hydroperoxide have identified a suite of specific organothiophosphate products. researchgate.net These products result from various reactions, including dimerization and sulfur exchange. The characterization of these products is crucial for understanding the complete degradation pathway of the parent compound. researchgate.net

Table 2: Identified Organothiophosphate Oxidation Products from the Reaction of Zinc Dibutyl Dithiophosphate with Cumyl Hydroperoxide researchgate.net

| Product Chemical Formula/Name | Description |

|---|---|

| [(BuO)₂PS₂]₂ | Disulfide Dimer |

| [(BuO)₂PS₂]₂S | Monosulfide-linked Dimer |

| [(BuO)₂PS]₂S | Monothiophosphate Sulfide (B99878) |

| [(BuO)₂P(S)O]₂Zn | Zinc Monothiophosphate (provisional characterization) |

Thermal Behavior and Decomposition

The thermal stability and decomposition profile of O,O-diisobutyl hydrogen dithiophosphate are critical parameters for its application. The decomposition temperature can be influenced by various factors, including the presence of acids or bases. For instance, the decomposition point of related zinc diisoamyl dithiophosphate is shown to be affected by the pH of the medium.

Specific Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) data for O,O-diisobutyl hydrogen dithiophosphate are not detailed in the available research. However, studies on analogous compounds provide insights into their thermal behavior. Pyrolysis studies on zinc dialkyl dithiophosphates are often conducted at temperatures exceeding 215°C. The reaction temperature for processes involving dialkyl dithiophosphoric acids can range from approximately 40°C to 200°C, with the upper limit being dictated by the decomposition temperature of the product or any intermediates. google.com Some intermediate compounds in reactions involving these acids are known to be unstable at temperatures above 110°C. google.com

The analysis of products formed during the thermal decomposition of O,O-dialkyl dithiophosphates provides crucial evidence for the underlying reaction mechanism. Pyrolysis of these compounds, including the isobutyl derivatives, leads to the formation of volatile olefins.

For esters of isobutyl alcohol, the decomposition yields products consistent with skeletal rearrangements. This strongly suggests the intermediacy of a carbonium ion. The pyrolysis of isobutyl acid phosphate (B84403), a related compound, results in the formation of 1-butene (B85601), among other products. The distribution of olefin isomers (e.g., 1-butene vs. 2-butene) from the decomposition of dibutyl acid phosphates is a key piece of evidence favoring the carbonium ion mechanism over an intramolecular cis-elimination pathway.

A proposed general pathway for the thermal decomposition of dialkyl dithiophosphoric acids involves the formation of an olefin and the corresponding dithiophosphoric acid residue. The process is understood to be acid-catalyzed.

Table of Pyrolysis Products for Related Dibutyl Acid Phosphates

| Compound | 1-Butene (wt. %) |

| Di-n-butyl acid phosphate | 28 |

| Di-sec-butyl acid phosphate | 12 |

| Isobutyl acid phosphate | 5 |

Interactions with Mineral Surfaces and Adsorption Mechanisms

Adsorption Studies on Sulfide (B99878) Mineral Surfaces

The adsorption of dithiophosphates on different sulfide minerals is a selective process, which is the basis for the separation of valuable minerals from gangue. The following subsections detail the research findings on the interaction of O,O-Diisobutyl hydrogen dithiophosphate (B1263838) or its closely related salt, sodium diisobutyl dithiophosphinate, with a range of sulfide mineral surfaces.

Studies have demonstrated that sodium diisobutyl dithiophosphinate exhibits a strong collecting power for chalcopyrite, while its ability to collect pyrite (B73398) is significantly weaker. researchgate.net This selectivity is crucial for the separation of these two often associated minerals. The adsorption on these surfaces is identified as a chemical process. researchgate.net

Research has shown that with a dosage of 12 mg/L of sodium diisobutyl dithiophosphinate at a pH of 8, the recovery of chalcopyrite can reach 96.2%, whereas the recovery of pyrite is only 13.5%. researchgate.net The amount of dithiophosphinate adsorbed on the chalcopyrite surface is greater than that on the pyrite surface. researchgate.net

The oxidation of pyrite can affect the adsorption of collectors. An oxidized pyrite surface tends to be more hydrophilic, which can hinder the attachment of the collector and thus depress its flotation.

| Mineral | Dosage (mg/L) | pH | Recovery (%) |

|---|---|---|---|

| Chalcopyrite | 12 | 8 | 96.2 |

| Pyrite | 12 | 8 | 13.5 |

The interaction of O,O-diisobutyl dithiophosphate extends to a variety of other valuable minerals.

Gold: The adsorption of diisobutyl dithiophosphate on gold surfaces is a key factor in its recovery. This interaction is thought to occur through the sulfur and hydrogen atoms of the dithiophosphate molecule.

Chalcocite: On the surface of synthetic chalcocite (Cu₂S), O,O-diisobutyl dithiophosphate has been found to form polycrystalline phases of copper(I)-diisobutyl dithiophosphate complexes. ausimm.com Specifically, the formation of Cu₆L₆ and Cu₈L₆(S) (where L is the diisobutyl dithiophosphate ligand) has been identified through solid-state ³¹P CP/MAS NMR spectroscopy. ausimm.com This indicates a chemical reaction at the mineral surface leading to the formation of new, stable compounds.

Galena and Sphalerite: Sodium diisobutyl dithiophosphinate has a strong affinity for galena, leading to high recovery rates. researchgate.net In contrast, its collecting power for sphalerite is considerably lower. researchgate.net For instance, at a dosage of 50 mg/L and a pH of 11, galena recovery reached 91.7%, while sphalerite recovery was only 16.9%. researchgate.net This demonstrates the high selectivity of this collector for lead sulfide over zinc sulfide under these conditions. The adsorption on galena is a chemical process. researchgate.net

| Mineral | Dosage (mg/L) | pH | Recovery (%) |

|---|---|---|---|

| Galena | 50 | 11 | 91.7 |

| Sphalerite | 50 | 11 | 16.9 |

Detailed studies on the specific interaction of O,O-Diisobutyl hydrogen dithiophosphate with model surfaces like germanium and zinc sulfide films are not extensively available in publicly accessible literature. However, understanding the surface chemistry of these materials provides insights into potential interaction mechanisms.

Germanium: The germanium surface is reactive and typically covered by a native oxide. nih.gov Chemical treatments can be used to achieve various surface terminations, such as sulfide, chloride, or hydride, which passivate the surface. nih.gov The interaction with a dithiophosphate would likely depend on the specific termination of the germanium surface. A direct reaction with a clean or specifically prepared germanium surface could potentially lead to the formation of Ge-S bonds.

Zinc Sulfide Films: Zinc sulfide is the synthetic analogue of the mineral sphalerite. Studies on the adsorption of zinc dialkyldithiophosphates (ZDDPs) on ferrous substrates indicate that the substrate plays a crucial role in the dissociation and reaction of the dithiophosphate molecule. researchgate.netarxiv.org While these studies are not directly on pure zinc sulfide films in a flotation context, they highlight the reactive nature of the dithiophosphate group and its propensity to form complexes with metal ions. It is plausible that O,O-Diisobutyl hydrogen dithiophosphate would adsorb on a zinc sulfide surface through the formation of zinc-dithiophosphate complexes, similar to its interaction with other sulfide minerals.

Mechanistic Understanding of Adsorption Processes

The adsorption of O,O-Diisobutyl hydrogen dithiophosphate on sulfide mineral surfaces is predominantly a chemisorption process. This involves the formation of chemical bonds between the collector molecule and the mineral surface, leading to a stable, hydrophobic layer.

A key aspect of the chemical adsorption mechanism is the formation of metal-dithiophosphate complexes on the mineral surface. Spectroscopic evidence from various studies confirms the presence of these complexes.

On copper minerals like chalcocite, the formation of distinct copper(I)-diisobutyl dithiophosphate species has been confirmed. ausimm.com Similarly, for chalcopyrite, evidence suggests the formation of P–S–Cu bonds on the surface, indicating a direct chemical interaction between the dithiophosphate and copper sites on the mineral. mdpi.com

In the case of galena, the strong chemical adsorption is attributed to the formation of lead-dithiophosphate complexes. It is proposed that the sulfur atoms in the dithiophosphate group bond with lead atoms on the galena surface, potentially forming a stable P-S-Pb structure. This type of bonding is responsible for the strong attachment of the collector and the resulting hydrophobicity of the mineral.

The phosphorus-sulfur bonds within the dithiophosphate functional group are central to the adsorption process on sulfide minerals. Fourier Transform Infrared (FTIR) spectroscopy studies have shown that the adsorption of sodium diisobutyl dithiophosphinate on sulfide mineral surfaces is a chemical process where the sulfur atoms in the P=S and P-S groups are likely involved in the reaction. researchgate.net

The mechanism involves the donation of electrons from the sulfur atoms to the metal cations on the mineral surface, leading to the formation of a coordinate bond. This interaction is strong and specific, which accounts for the selectivity observed in the flotation of different sulfide minerals. The structure of the dithiophosphate, including the nature of the alkyl groups, can influence the strength and selectivity of this interaction, but the fundamental binding mechanism relies on the reactivity of the phosphorus-sulfur moiety.

Ligand-Exchange Adsorption Mechanisms

The adsorption of dialkyldithiophosphates, including the diisobutyl form, onto sulfide mineral surfaces often involves the formation of surface complexes. researchgate.netausimm.com On minerals such as galena (PbS) and sphalerite (ZnS), the dithiophosphate anion acts as a ligand, displacing other species (like water, hydroxide (B78521), or carbonate ions) from the mineral's surface coordination sites. This process, known as ligand exchange, is a form of chemisorption. nih.gov

The coordination mode of the adsorbed dithiophosphate can vary depending on the mineral substrate. For instance, studies on synthetic sphalerite have indicated a bridging coordination where the O,O'-dialkyldithiophosphate ligand connects two adjacent zinc(II) ions. ausimm.com In contrast, on the surface of galena, a terminal S,S'-chelating coordination to the lead atoms is the predominantly suggested mechanism. researchgate.netausimm.com In this mode, both sulfur atoms of a single dithiophosphate molecule bond to the same metal ion on the surface, forming a stable chelate ring. The adsorption process on galena can include both the formation of a surface complex and surface precipitation. researchgate.netausimm.com

The general mechanism can be represented as:

M-OH (surface) + (RO)₂PSS⁻ (aq) ⇌ M-S₂P(OR)₂ (surface) + OH⁻ (aq)

Where 'M' represents a metal ion on the mineral surface and 'R' is the isobutyl group. This exchange leads to a strong chemical bond between the collector molecule and the mineral.

Influence on Surface Hydrophobicity and Selectivity

The primary function of O,O-Diisobutyl hydrogen dithiophosphate in flotation is to selectively render the surface of target minerals hydrophobic. Hydrophobicity is the property that allows mineral particles to attach to air bubbles and be carried to the froth, separating them from hydrophilic gangue minerals. The adsorption of the dithiophosphate molecule, with its nonpolar diisobutyl groups oriented outwards into the aqueous phase, is responsible for this change. osti.govuq.edu.au

The selectivity of this collector is determined by its preferential adsorption onto specific minerals. O,O-Diisobutyl hydrogen dithiophosphate (DTP) demonstrates strong collecting capabilities for many sulfide minerals. For example, its counterpart, sodium diisobutyl dithiophosphinate, shows a high recovery for chalcopyrite and galena while having a much lower affinity for pyrite and sphalerite under specific pH conditions. researchgate.net This differential adsorption is the basis for the selective separation of minerals. researchgate.net

Research comparing diisobutyl dithiophosphate (DTP) with diisobutyl monothiophosphate (MTP) for the flotation of elemental gold from pyrite highlights the nuances of selectivity. While DTP is an effective collector, the addition or substitution of MTP can, in some cases, increase gold grade and recovery by modifying the collective surface hydrophobicity and interaction energies with gold versus pyrite surfaces. osti.gov

Below is a table summarizing the flotation recovery of various sulfide minerals using a related collector, sodium diisobutyl dithiophosphinate, which illustrates the principle of selectivity.

| Mineral | Collector Dosage (mg/L) | pH | Recovery (%) |

| Chalcopyrite | 12 | 8 | 96.2 |

| Pyrite | 12 | 8 | 13.5 |

| Galena | 50 | 11 | 91.7 |

| Sphalerite | 50 | 11 | 16.9 |

| This table is interactive. Data adapted from studies on sodium diisobutyl dithiophosphinate to illustrate selectivity principles. researchgate.net |

Characterization of Adsorbed Species and Adsorption States

To understand and optimize the performance of O,O-Diisobutyl hydrogen dithiophosphate, it is essential to characterize the chemical species formed on the mineral surface and their adsorption states. Advanced surface-sensitive spectroscopic techniques are employed for this purpose.

In-situ Spectroscopic Investigations (e.g., ATR-FTIR, XPS)

In-situ spectroscopic methods allow for the analysis of the mineral-water interface in its native state, providing direct evidence of adsorption mechanisms.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a powerful technique for studying adsorption from an aqueous solution in real-time. rsc.orgresearchgate.net By monitoring changes in the infrared spectrum, one can identify the vibrational modes of the adsorbed collector molecules. For dithiophosphates, characteristic P-S and P-O-C stretching vibrations can be tracked to confirm the presence of the collector on the surface and probe its bonding environment. researchgate.net For instance, shifts in the P-S stretching frequencies upon adsorption can indicate whether the interaction is chemical or physical and can provide clues about the coordination geometry (e.g., chelating vs. bridging). researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is another key surface analysis technique that provides quantitative elemental and chemical state information about the top few nanometers of a surface. researchgate.net XPS can be used to study mineral surfaces after treatment with dithiophosphate solutions. By analyzing the high-resolution spectra of elements like S, P, O, and the surface metal (e.g., Pb, Zn, Cu), the chemical state of the adsorbed species can be determined. mdpi.com For example, the S 2p spectrum can help distinguish between sulfur from the sulfide mineral lattice and sulfur from the adsorbed dithiophosphate collector. mdpi.com This allows for the direct confirmation of chemisorption and can help identify oxidation products or different adsorbed species on the surface. researchgate.net

The table below summarizes the application of these techniques in characterizing adsorbed dithiophosphate.

| Technique | Information Obtained | Key Findings for Dithiophosphates |

| ATR-FTIR | Vibrational modes of adsorbed molecules, nature of chemical bonds, real-time adsorption monitoring. semanticscholar.org | Identifies characteristic P-S and P-O-C bands of the collector on the mineral surface; shifts in band positions indicate chemisorption and coordination. researchgate.net |

| XPS | Elemental composition and chemical state of the surface layer. researchgate.net | Confirms the presence of P and S from the collector; analysis of binding energies reveals the chemical state of the adsorbed species and the nature of the surface complex. mdpi.com |

| This table is interactive and summarizes the utility of in-situ spectroscopic techniques. |

Together, these advanced spectroscopic methods provide a detailed molecular-level picture of the adsorption of O,O-Diisobutyl hydrogen dithiophosphate on mineral surfaces, validating the mechanisms of interaction and the resulting surface modification.

Computational and Theoretical Investigations of Chemical Behavior

Density Functional Theory (DFT) Calculations